molecular formula C5H11N3O2 B1201633 N',N'-Dimethyl-N-ethyl-N-nitrosourea CAS No. 50285-71-7

N',N'-Dimethyl-N-ethyl-N-nitrosourea

Katalognummer: B1201633
CAS-Nummer: 50285-71-7
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: IQQINRUQUTUNST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Systematic Nomenclature and Synonyms

N',N'-Dimethyl-N-ethyl-N-nitrosourea is systematically named 1-ethyl-3,3-dimethyl-1-nitrosourea under IUPAC nomenclature. The compound belongs to the nitrosourea class, characterized by a nitroso (-N=O) group attached to a urea backbone with alkyl substituents.

Synonyms include:

  • Nitrosoethyldimethylurea
  • DMENU compound
  • 1,1-Dimethyl-3-ethyl-3-nitrosourea
  • Nitrosoaethyldimethylharnstoff
  • Urea, N-ethyl-N',N'-dimethyl-N-nitroso-

These synonyms reflect variations in substituent positioning and historical naming conventions.

Molecular Formula and Weight

The molecular formula of this compound is C₅H₁₁N₃O₂ , with a molecular weight of 145.16 g/mol . The structural composition is summarized below:

Property Value
Molecular Formula C₅H₁₁N₃O₂
Molecular Weight 145.16 g/mol
CAS Registry Number 50285-71-7
Exact Mass 145.08500

The compound’s mass spectrometry data reveals a predominant ion at m/z 145.08568 for the molecular ion [M]⁻.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound is influenced by steric and electronic factors. Key features include:

  • Nitroso Group Orientation : The nitroso (-N=O) group adopts a planar geometry due to partial double-bond character, with the oxygen atom positioned trans to the urea carbonyl.
  • Alkyl Substituent Effects : The ethyl group at N1 and two methyl groups at N3 create steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions.
  • Urea Backbone : The urea moiety (N-C(=O)-N) remains planar, stabilized by resonance between the carbonyl and adjacent nitrogen lone pairs.

Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d) level confirm that the E-configuration (antiperiplanar arrangement of the nitroso group relative to the urea carbonyl) is energetically favored.

Crystallographic and Spectroscopic Characterization

Crystallographic Data

While single-crystal X-ray data for this compound is limited, related nitrosoureas exhibit monoclinic crystal systems with hydrogen-bonded networks.

Spectroscopic Data

Infrared (FT-IR) Spectroscopy :
Absorption Band (cm⁻¹) Assignment
1650–1680 Urea carbonyl (C=O stretch)
1450–1480 N-Nitroso asymmetric bend
1320–1350 C-N stretch (urea backbone)
Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR (CDCl₃) :
    • δ 1.2 ppm (t, 3H, CH₂CH₃)
    • δ 2.8 ppm (s, 6H, N(CH₃)₂)
    • δ 3.4 ppm (q, 2H, NCH₂CH₃)
  • ¹³C NMR :
    • δ 155 ppm (C=O)
    • δ 110 ppm (N-N=O)
Mass Spectrometry :
  • Base peak: m/z 145 (molecular ion)
  • Fragments: m/z 73 (C₃H₇N₃O⁺), m/z 42 (C₂H₄N⁺)

Tautomerism and Isomeric Considerations

This compound exhibits limited tautomerism due to its fully substituted urea backbone. However, the following isomerism is relevant:

  • Nitroso-Oxime Tautomerism :
    While nitroso-oxime equilibria are common in simpler nitroso compounds, the steric bulk of the dimethyl and ethyl groups in this compound suppresses such tautomerism.

  • 1,3-Rearrangement :
    Under acidic conditions, nitrosoureas may undergo 1,3-shifts of the nitroso group, but the stability of this compound’s structure minimizes this reactivity.

  • Geometric Isomerism :
    The planar nitroso group allows for E/Z isomerism, but the E-form dominates due to reduced steric clash between the nitroso oxygen and urea substituents.

The absence of labile protons (e.g., N-H) and the electron-withdrawing nitroso group further stabilize the primary tautomer.

Eigenschaften

CAS-Nummer

50285-71-7

Molekularformel

C5H11N3O2

Molekulargewicht

145.16 g/mol

IUPAC-Name

1-ethyl-3,3-dimethyl-1-nitrosourea

InChI

InChI=1S/C5H11N3O2/c1-4-8(6-10)5(9)7(2)3/h4H2,1-3H3

InChI-Schlüssel

IQQINRUQUTUNST-UHFFFAOYSA-N

SMILES

CCN(C(=O)N(C)C)N=O

Kanonische SMILES

CCN(C(=O)N(C)C)N=O

Andere CAS-Nummern

50285-71-7

Synonyme

DMENU compound
N',N'-dimethyl-N-ethyl-N-nitrosourea

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cancer Research

ENU is widely used in cancer research due to its ability to induce tumors in laboratory animals. Studies have demonstrated that ENU can cause a diverse spectrum of tumors when administered to male Sprague-Dawley rats. The most frequently observed tumors include:

  • Mammary Gland Tumors : High doses (90 and 180 mg/kg) led to increased incidences of mammary tumors.
  • Neurogenic Tumors : The lower dose (45 mg/kg) resulted in a higher incidence of neurogenic tumors, indicating dose-dependent effects on tumor type and latency period .

The mechanism involves the alkylation of DNA, which can lead to mutations that promote tumorigenesis. ENU is particularly noted for its effectiveness in modeling human cancers due to the similarities in tumor types observed in treated animals.

Genetic Studies and Mutagenesis

ENU is employed as a mutagenic agent in genetic studies, especially for creating mutant strains of model organisms like mice and fruit flies. Its application includes:

  • Inducing Point Mutations : ENU is used to create specific point mutations in genes of interest, facilitating the study of gene function and disease mechanisms.
  • Germline Mutagenesis : By inducing mutations in gametes, ENU helps researchers understand hereditary diseases and their transmission mechanisms .

Case Study 1: Tumor Induction in Rats

A study involving male Sprague-Dawley rats administered with varying doses of ENU showed a clear correlation between dosage and tumor type. The research indicated that while high doses resulted in rapid tumor development, lower doses allowed for the observation of different tumor types over extended periods . This highlights ENU's utility in studying cancer progression and latency.

Case Study 2: Genetic Mutation Studies

In a controlled experiment, mice were treated with ENU to induce mutations for gene mapping studies. The resultant mutant strains provided insights into gene functions related to cancer susceptibility and resistance. Such studies have paved the way for advancements in understanding genetic predispositions to various cancers .

Data Tables

Application AreaSpecific Use CasesObservations/Findings
Cancer ResearchTumor induction in ratsDiverse tumors including mammary and neurogenic
Genetic StudiesInducing point mutationsFacilitates understanding of gene functions
Germline MutagenesisCreating mutant strains for hereditary studiesInsights into disease transmission mechanisms

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Alkyl Chain Length : The ethyl group on the central nitrogen may enhance lipophilicity compared to NMU’s methyl group, affecting tissue distribution .

DNA Alkylation Patterns

Nitrosoureas alkylate DNA at guanine O6 and N7 positions, contributing to mutagenesis. Studies on ENU and NMU reveal:

  • ENU: Predominantly alkylates O6-guanine, correlating with high carcinogenic potency in thymus and bone marrow .
  • NMU: Preferentially alkylates N7-guanine, with lower carcinogenic effectiveness compared to ENU .

Mutagenic and Carcinogenic Potency

Compound Mutagenic Effectiveness (Relative to ENU) Carcinogenic Effectiveness (Thymic Lymphoma)
This compound Inferred lower Inferred lower due to steric effects
ENU 1× (Most potent known mutagen) 52% tumor yield at 240 mg/kg
NMU 0.2× (Based on alkylation efficiency) 90% tumor yield at 60 mg/kg
  • ENU : Induces 12× more mutations than X-rays and 36× more than procarbazine in mouse spermatogonia .
  • NMU : Higher acute toxicity but lower mutagenic effectiveness due to rapid DNA repair of N7-alkylguanine .

Vorbereitungsmethoden

Reaction Mechanism and Kinetics

The reaction proceeds through an electrophilic nitrosation mechanism, where nitrous acid generates the nitrosonium ion (NO⁺) in acidic media. This ion attacks the nucleophilic nitrogen of N-ethylurea, forming an intermediate diazonium species that rearranges to yield the nitrosourea. Kinetic studies on analogous 1,3-dialkylureas reveal that the reaction rate is first-order with respect to both the urea substrate and nitrous acid concentration. Steric hindrance from alkyl groups (e.g., ethyl vs. methyl) significantly impacts reaction efficiency, with bulkier substituents slowing nitrosation.

Experimental Procedure

A typical protocol involves:

  • Dissolving N-ethylurea (1.0 mol) in aqueous hydrochloric acid (2.0 M, 500 mL).

  • Dropwise addition of sodium nitrite (1.2 mol) at 0–5°C to minimize side reactions.

  • Stirring for 6–8 hours under controlled pH (2.5–3.0).

  • Extracting the product with dichloromethane and purifying via recrystallization.

Key Parameters:

ParameterOptimal Range
Temperature0–5°C
Reaction Time6–8 hours
Molar Ratio (HNO₂:Urea)1.2:1
Yield65–72%

This method is scalable but requires stringent temperature control to prevent decomposition of the nitroso product.

Alternative Route Using O-Methyl-N-nitroisourea and Methylamine Hydrochloride

A patent-pending method (CN103951590A) employs O-methyl-N-nitroisourea and methylamine hydrochloride in a potassium fluoride-water system, offering higher yields and reduced byproduct formation.

Reaction Design

The synthesis avoids pH adjustment and catalysts by utilizing potassium fluoride to stabilize intermediates. The reaction follows:

O-methyl-N-nitroisourea + Methylamine hydrochlorideKF/H₂ON’,N’-Dimethyl-N-ethyl-N-nitrosourea\text{O-methyl-N-nitroisourea + Methylamine hydrochloride} \xrightarrow{\text{KF/H₂O}} \text{N',N'-Dimethyl-N-ethyl-N-nitrosourea}

Optimized Conditions

  • Molar Ratio: 1:1–2 (O-methyl-N-nitroisourea:Methylamine hydrochloride)

  • Solvent: Water (4:1 v/w ratio to substrate)

  • Catalyst: Potassium fluoride (1–3 mol equivalents)

  • Temperature: 15–35°C

  • Reaction Time: 2–5 hours

Performance Metrics:

ConditionOutcome
25°C, 5 hours79.1% yield
Purity>99% (HPLC)
Byproducts<5% methylguanidine

This method’s use of water as a solvent enhances sustainability, while potassium fluoride mitigates side reactions, making it suitable for industrial production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitrous Acid65–7295–98ModerateHigh
KF-Water System79.1>99HighModerate
Nitrosyl Chloride55–6097–99LowLow

The KF-water system excels in yield and purity, whereas nitrous acid remains cost-effective for small-scale research. Nitrosyl chloride’s niche applications prioritize specificity over scalability.

Q & A

Basic: How should researchers design an ENU mutagenesis screen in mice to identify novel genes involved in specific biological processes?

Methodological Answer:
To design an ENU mutagenesis screen:

  • Strain Selection : Use inbred mouse strains (e.g., C57BL/6) to minimize genetic variability and enhance phenotypic consistency .
  • Dose Optimization : Administer ENU intraperitoneally at 100 mg/kg weekly for 3–4 weeks to balance mutagenic efficacy with survival and fertility .
  • Breeding Strategy : Outcross mutagenized males to wild-type females, followed by backcrossing or intercrossing to recover recessive mutations .
  • Phenotyping : Implement high-throughput assays targeting cardiology, neurology, or immunity, depending on the biological system of interest .
  • Genetic Mapping : Use balancer chromosomes or SNP-based linkage analysis to isolate mutations .

Advanced: What methodologies are recommended for analyzing the mutation spectra of ENU-induced DNA lesions?

Methodological Answer:

  • DNA Alkylation Analysis : Use enzymatic digestion (e.g., alkaline hydrolysis) to isolate alkylated phosphotriesters, followed by mass spectrometry or HPLC to quantify ethylation at phosphodiester sites .
  • Sequencing Approaches : Apply whole-exome or targeted sequencing to identify point mutations. Focus on O⁶-ethylguanine and O⁴-ethylthymidine adducts, which predominantly cause G:C→A:T and A:T→G:C transitions .
  • Functional Validation : Cross-reference mutations with phenotypic databases (e.g., Mouse Genome Informatics) to prioritize variants in conserved domains or pathways .

Basic: What critical factors optimize ENU dosage regimens to maximize germline mutation rates in mice?

Methodological Answer:

  • Dose Fractionation : Split a total dose of 300–400 mg/kg into weekly 100 mg/kg injections to enhance stem spermatogonia survival and mutation accumulation .
  • Timing : Administer ENU during spermatogonial stages (postmitotic phase) for maximal germline transmission .
  • Monitoring Fertility : Conduct sperm counts and breeding trials post-treatment to ensure reproductive recovery .
  • Control for Confounders : Use littermate controls to distinguish spontaneous vs. ENU-induced mutations .

Advanced: How can sex-specific epigenetic effects in ENU mutants inform X-chromosome inactivation and autosomal silencing mechanisms?

Methodological Answer:

  • Epigenetic Screens : Use variegating GFP transgenes or endogenous loci (e.g., agouti viable yellow) to identify ENU-induced modifiers of DNA methylation and histone modification .
  • Sex-Stratified Analysis : Compare homozygous lethality and methylation patterns between male and female embryos. For example, ENU mutants disrupting Xist regulators may show skewed X-inactivation in females .
  • Chromatin Profiling : Apply ChIP-seq or ATAC-seq to mutants to map chromatin accessibility changes linked to autosomal silencing .

Basic: What are the best practices for ensuring laboratory safety when handling ENU?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and N95 masks to prevent dermal or inhalation exposure .
  • Waste Management : Deactivate ENU residues with 1 M NaOH (1-hour incubation) before disposal in biohazard containers .
  • Ventilation : Work in a fume hood with negative pressure to minimize airborne contamination .
  • Emergency Protocols : Train personnel in spill response (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., eye irrigation) .

Advanced: How does the alkylation profile of ENU compare to other nitrosoureas (e.g., MNU) in mutagenesis studies?

Methodological Answer:

  • Reactivity Analysis : ENU exhibits higher electrophilicity than MNU, leading to greater phosphodiester alkylation (dTp(Et)dT vs. dTp(Me)dT) due to steric accessibility .
  • Mutation Spectrum : ENU induces both G:C→A:T (70%) and A:T→G:C (20%) transitions, whereas MNU primarily causes G:C→A:T (100%) .
  • Adduct Quantification : Compare O⁶-ethylguanine/O⁴-ethylthymidine ratios (0.28 for ENU vs. 0.014 for MNU) using immunoassays or LC-MS .

Basic: What strategies improve the identification of ENU-induced phenotypes in complex traits (e.g., metabolic disorders)?

Methodological Answer:

  • Sensitized Backgrounds : Use diet-induced obesity models or stress challenges (e.g., high-fat diet) to amplify subtle metabolic phenotypes .
  • Multiparametric Phenotyping : Combine glucose tolerance tests, lipid profiling, and energy expenditure measurements to capture pleiotropic effects .
  • Cohort Sizing : Power studies with ≥50 mutants per cohort to account for incomplete penetrance .

Advanced: How can ENU mutagenesis be integrated with CRISPR/Cas9 for functional genomics?

Methodological Answer:

  • Complementary Mutagenesis : Use ENU for genome-wide saturation mutagenesis, followed by CRISPR for targeted validation of candidate genes .
  • Allelic Series Generation : Combine ENU-induced hypomorphic alleles with CRISPR knockouts to dissect gene dosage effects .
  • High-Throughput Screening : Pool ENU mutants with sgRNA libraries for in vivo CRISPR screens .

Basic: What are the ethical considerations in ENU mutagenesis studies involving embryonic lethality?

Methodological Answer:

  • Embryo Staging : Limit phenotyping to post-implantation stages (E12.5 onward) to comply with IACUC guidelines .
  • Homozygous Lethality Mitigation : Use conditional alleles or tissue-specific Cre drivers to bypass systemic lethality .
  • Data Transparency : Report embryonic lethality rates in publications to inform future study designs .

Advanced: What computational tools are recommended for prioritizing ENU-induced mutations in whole-genome sequencing data?

Methodological Answer:

  • Variant Annotation : Use ANNOVAR or SnpEff to classify mutations (missense, splice-site) and predict pathogenicity (e.g., PolyPhen-2, SIFT) .
  • Pathway Enrichment : Apply DAVID or Metascape to identify overrepresented gene ontology terms in mutant cohorts .
  • Conservation Scoring : Prioritize mutations in evolutionarily conserved residues using PhyloP or GERP++ .

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